Etc-159

Vue d'ensemble

Description

ETC-159 est un nouveau candidat médicament à petite molécule ciblant une variété de cancers, notamment les cancers colorectal, ovarien et pancréatique. C'est un inhibiteur des voies de signalisation Wnt, qui favorisent la croissance et la propagation du cancer . Ce composé est le premier candidat médicament financé par des fonds publics découvert et développé à Singapour à atteindre les essais de phase 1 chez l'homme et il est actuellement en essais cliniques de phase 1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : ETC-159 est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base et la fonctionnalisation ultérieure. La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir les transformations chimiques souhaitées. Les détails spécifiques sur la voie de synthèse et les conditions de réaction sont propriétaires et non divulgués publiquement.

Méthodes de production industrielle : La production industrielle d'this compound implique la mise à l'échelle de la synthèse en laboratoire à une échelle plus importante, en garantissant la cohérence et la pureté du produit final. Ce processus comprend l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité pour répondre aux normes réglementaires. Les méthodes de production sont conçues pour être efficaces et rentables tout en maintenant des normes de haute qualité.

Analyse Des Réactions Chimiques

Types de réactions : ETC-159 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.

Substitution : this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites d'this compound. Les réactions de substitution peuvent entraîner une variété de dérivés substitués.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme porcupine (PORCN), qui est impliquée dans la modification post-traductionnelle des protéines Wnt . En bloquant PORCN, this compound empêche la sécrétion et l'activité des protéines Wnt, inhibant ainsi la voie de signalisation Wnt . Cela entraîne une réduction de la prolifération des cellules cancéreuses et de la croissance tumorale . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation Wnt/β-caténine .

Composés similaires :

LGK974 : Un autre inhibiteur de la porcupine qui cible la voie de signalisation Wnt.

C59 : Un inhibiteur de la porcupine à petite molécule avec des mécanismes d'action similaires.

WNT974 : Un composé qui inhibe également la voie de signalisation Wnt en ciblant la porcupine.

Comparaison : This compound est unique dans son développement en tant que premier candidat médicament anticancéreux financé par des fonds publics de Singapour à atteindre les essais cliniques . Il a montré des résultats prometteurs dans les études précliniques et cliniques précoces, en particulier dans les cancers induits par une forte signalisation Wnt . Comparé à d'autres composés similaires, this compound a démontré une activité robuste dans plusieurs modèles de cancer et est évalué pour son potentiel à améliorer l'efficacité de l'immunothérapie .

Applications De Recherche Scientifique

Targeted Cancers

ETC-159 has been investigated for its effectiveness against several types of cancers:

Clinical Trials and Case Studies

This compound has progressed through various phases of clinical trials, providing insights into its effectiveness and safety:

- Phase 1B Trials : These trials focus on assessing this compound as a monotherapy for genetically defined subgroups of colorectal cancer patients with limited treatment options. The combination with immune checkpoint inhibitors is also being evaluated to enhance responses in tumors previously resistant to such therapies .

- Preclinical Models : Research involving patient-derived xenografts has demonstrated that this compound can significantly inhibit tumor growth in models with RSPO translocations. Notably, treatment led to a marked decrease in stem cell markers and an increase in differentiation markers, suggesting a shift towards less aggressive tumor behavior .

- Tumor Necrosis Studies : In osteosarcoma models, this compound has been shown to induce significant tumor necrosis and disrupt vascular development, indicating its potential as a therapeutic agent in high-grade cancers with poor prognoses .

Efficacy of this compound in Preclinical Studies

Clinical Trial Phases

| Phase | Focus Area | Status |

|---|---|---|

| Phase 1B | Colorectal cancer with RSPO fusion | Ongoing |

| Phase 2 | Combination therapy with immune checkpoint inhibitors | Planned |

Mécanisme D'action

ETC-159 exerts its effects by inhibiting the enzyme porcupine (PORCN), which is involved in the post-translational modification of Wnt proteins . By blocking PORCN, this compound prevents the secretion and activity of Wnt proteins, thereby inhibiting the Wnt signaling pathway . This leads to reduced cancer cell proliferation and tumor growth . The molecular targets and pathways involved include the Wnt/β-catenin signaling pathway .

Comparaison Avec Des Composés Similaires

LGK974: Another porcupine inhibitor that targets the Wnt signaling pathway.

C59: A small molecule inhibitor of porcupine with similar mechanisms of action.

WNT974: A compound that also inhibits the Wnt signaling pathway by targeting porcupine.

Comparison: ETC-159 is unique in its development as the first publicly funded cancer drug candidate from Singapore to reach clinical trials . It has shown promising results in preclinical and early clinical studies, particularly in cancers driven by high Wnt signaling . Compared to other similar compounds, this compound has demonstrated robust activity in multiple cancer models and is being evaluated for its potential to enhance the effectiveness of immunotherapy .

Activité Biologique

ETC-159 is a novel small molecule inhibitor targeting the Porcupine (PORCN) enzyme, which plays a critical role in the secretion of Wnt ligands. The Wnt signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and stem cell maintenance. Dysregulation of this pathway is implicated in numerous cancers, particularly those characterized by high Wnt signaling activity. This article delves into the biological activity of this compound, highlighting its efficacy in preclinical and clinical studies, mechanisms of action, and potential therapeutic applications.

This compound functions by inhibiting PORCN, thereby blocking the secretion of Wnt proteins. This results in reduced Wnt/β-catenin signaling, which is often upregulated in certain cancers. The inhibition leads to:

- Decreased Cell Proliferation : Studies have shown that treatment with this compound significantly reduces proliferation markers in cancer cells.

- Induction of Differentiation : It promotes differentiation in cancer cells, shifting their transcriptomic profile towards that of more mature cell types.

- Altered Gene Expression : RNA sequencing analyses indicate widespread transcriptional changes following treatment, including downregulation of stem cell markers and upregulation of differentiation genes .

Table 1: Summary of Biological Effects Induced by this compound

Preclinical Studies

This compound has been evaluated in various preclinical models, demonstrating robust anti-tumor activity across multiple cancer types:

- Colorectal Cancer (CRC) : In CRC models with R-spondin translocations, this compound treatment led to a significant reduction in tumor growth and promoted differentiation .

- Xenograft Models : In xenograft studies involving human cancer cell lines, this compound effectively inhibited tumor growth and induced necrosis within tumors .

- Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, with complete oral bioavailability and a plasma half-life sufficient to maintain therapeutic levels post-administration .

Case Study: Efficacy in Patient-Derived Xenografts

In a study involving patient-derived colon cancer xenografts with confirmed R-spondin fusions, treatment with this compound resulted in notable tumor growth inhibition. The tumors displayed a slow response initially but eventually showed significant reductions in size after consistent treatment .

Clinical Studies

This compound has progressed through clinical trials since its development by Duke-NUS Medical School and A*STAR. A Phase I extension study has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors, including colorectal and endometrial cancers. The preliminary results indicate promising outcomes regarding tumor response rates and manageable side effects .

Table 2: Clinical Trial Phases for this compound

Propriétés

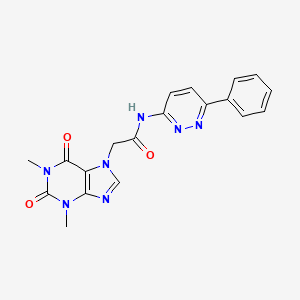

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRXIFVSTWXRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638250-96-0 | |

| Record name | ETC-159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETC-159 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.